Cas no 33567-61-2 (2-(5-bromo-2-methoxyphenyl)acetaldehyde)

2-(5-bromo-2-methoxyphenyl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromo-2-methoxy-phenyl)acetaldehyde
- 2-(5-bromo-2-methoxyphenyl)acetaldehyde
- (5-Brom-2-methoxy-phenyl)-acetaldehyd
- (5-bromo-2-methoxyphenyl)acetaldehyde
- (5-bromo-2-methoxy-phenyl)-acetaldehyde
- 5-Brom-2-methoxyphenylacetaldehyd
- AC1L6PZ0
- AC1Q25P7
- AR-1A6293
- CTK1C6240
- KST-1A3937
- NSC114592
- A5994
- 33567-61-2
- EN300-1250719
- DTXSID90297169
- AKOS013286631
- NSC-114592
- SCHEMBL1821904
-
- MDL: MFCD02261729
- インチ: InChI=1S/C9H9BrO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,5-6H,4H2,1H3
- InChIKey: LQQJQOGVWKEJSZ-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1CC=O)Br
計算された属性
- せいみつぶんしりょう: 227.97857
- どういたいしつりょう: 227.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
- LogP: 2.19910
2-(5-bromo-2-methoxyphenyl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1250719-0.05g |
2-(5-bromo-2-methoxyphenyl)acetaldehyde |
33567-61-2 | 0.05g |
$912.0 | 2023-06-08 | ||
Enamine | EN300-1250719-1.0g |
2-(5-bromo-2-methoxyphenyl)acetaldehyde |
33567-61-2 | 1g |
$1086.0 | 2023-06-08 | ||
Enamine | EN300-1250719-50mg |
2-(5-bromo-2-methoxyphenyl)acetaldehyde |
33567-61-2 | 50mg |
$468.0 | 2023-10-02 | ||
Enamine | EN300-1250719-10000mg |
2-(5-bromo-2-methoxyphenyl)acetaldehyde |
33567-61-2 | 10000mg |
$2393.0 | 2023-10-02 | ||
Enamine | EN300-1250719-0.5g |
2-(5-bromo-2-methoxyphenyl)acetaldehyde |
33567-61-2 | 0.5g |
$1043.0 | 2023-06-08 | ||
Enamine | EN300-1250719-10.0g |
2-(5-bromo-2-methoxyphenyl)acetaldehyde |
33567-61-2 | 10g |
$4667.0 | 2023-06-08 | ||
Enamine | EN300-1250719-100mg |
2-(5-bromo-2-methoxyphenyl)acetaldehyde |
33567-61-2 | 100mg |
$490.0 | 2023-10-02 | ||
Enamine | EN300-1250719-0.1g |
2-(5-bromo-2-methoxyphenyl)acetaldehyde |
33567-61-2 | 0.1g |
$956.0 | 2023-06-08 | ||
Enamine | EN300-1250719-2.5g |
2-(5-bromo-2-methoxyphenyl)acetaldehyde |
33567-61-2 | 2.5g |
$2127.0 | 2023-06-08 | ||
Enamine | EN300-1250719-2500mg |
2-(5-bromo-2-methoxyphenyl)acetaldehyde |
33567-61-2 | 2500mg |
$1089.0 | 2023-10-02 |
2-(5-bromo-2-methoxyphenyl)acetaldehyde 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
2-(5-bromo-2-methoxyphenyl)acetaldehydeに関する追加情報
Introduction to 2-(5-bromo-2-methoxyphenyl)acetaldehyde (CAS No. 33567-61-2)
2-(5-bromo-2-methoxyphenyl)acetaldehyde, with the chemical identifier CAS No. 33567-61-2, is a significant compound in the realm of pharmaceutical and biochemical research. This aldehyde derivative features a unique aromatic structure, incorporating both bromine and methoxy substituents on a phenyl ring, which makes it a versatile intermediate in synthetic chemistry. The presence of these functional groups enhances its reactivity, making it particularly valuable in the development of novel molecules.
The compound's molecular structure consists of an acetaldehyde moiety attached to a phenyl ring that is substituted at the 5-position with a bromine atom and at the 2-position with a methoxy group. This specific arrangement imparts distinct chemical properties that are exploited in various synthetic pathways. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group create a delicate balance that influences electrophilic and nucleophilic aromatic substitution reactions, respectively.
In recent years, 2-(5-bromo-2-methoxyphenyl)acetaldehyde has garnered attention in the pharmaceutical industry due to its role as a key intermediate in the synthesis of biologically active compounds. Its structural features make it an excellent precursor for constructing more complex molecules, particularly those targeting neurological and inflammatory pathways. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, further extends its utility in medicinal chemistry.
One of the most compelling applications of CAS No. 33567-61-2 is in the synthesis of small-molecule inhibitors for therapeutic targets. For example, researchers have leveraged this compound to develop novel acetylcholinesterase inhibitors, which are crucial in treating cognitive disorders such as Alzheimer's disease. The acetaldehyde group can be further functionalized to introduce additional pharmacophores that enhance binding affinity and selectivity to biological targets.
Moreover, the bromine substituent on the phenyl ring provides a handle for further derivatization through metal-catalyzed reactions. This has been particularly useful in generating libraries of compounds for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds for drug development, streamlining the process from discovery to clinical candidates.
The methoxy group at the 2-position also contributes to the compound's versatility. It can participate in etherification reactions or serve as a leaving group in nucleophilic substitutions, allowing for diverse structural modifications. These attributes make 2-(5-bromo-2-methoxyphenyl)acetaldehyde a cornerstone in synthetic strategies aimed at creating structurally diverse and functionally potent molecules.
Recent advancements in computational chemistry have further highlighted the importance of this compound. Molecular modeling studies indicate that derivatives of CAS No. 33567-61-2 can interact with biological targets through multiple binding modes, enhancing their therapeutic efficacy. These insights have guided experimental efforts toward optimizing drug-like properties such as solubility, permeability, and metabolic stability.
In addition to its pharmaceutical applications, 2-(5-bromo-2-methoxyphenyl)acetaldehyde has found utility in materials science. Its ability to polymerize or form covalent networks under certain conditions makes it a candidate for developing advanced materials with tailored properties. Such materials could find applications in coatings, adhesives, or even as components in electronic devices.
The synthesis of 5-bromo-2-methoxybenzaldehyde (the parent compound before aldehyde formation) is typically achieved through bromination and methylation of an aromatic precursor. These steps require careful control of reaction conditions to ensure high yield and purity. Advances in green chemistry have led to more sustainable methods for producing this intermediate, reducing waste and energy consumption without compromising efficiency.
The role of CAS No. 33567-61-2 in academic research cannot be overstated. It serves as a scaffold for exploring new synthetic methodologies and understanding reaction mechanisms at a molecular level. Collaborative efforts between chemists and biologists have utilized this compound to uncover novel interactions between small molecules and biological systems, paving the way for next-generation therapeutics.
As research continues to evolve, the demand for high-quality intermediates like 2-(5-bromo-2-methoxyphenyl)acetaldehyde is expected to grow. The compound's unique structural features and reactivity make it indispensable in both academic laboratories and industrial R&D settings. By leveraging its potential, scientists are poised to discover innovative solutions to complex chemical and biological challenges.
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